molecular formula C12H21NO2 B2470585 N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide CAS No. 2289482-95-5

N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide

Cat. No.: B2470585
CAS No.: 2289482-95-5
M. Wt: 211.305
InChI Key: LGBZLDXFYVODQP-UHFFFAOYSA-N
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Description

N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide is an organic compound that features a prop-2-enamide group attached to a 2-methyl-2-(oxan-4-yl)propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide typically involves the following steps:

    Formation of the Oxan-4-yl Intermediate: The oxan-4-yl group can be synthesized through a ring-closing reaction involving an appropriate diol and a dehydrating agent.

    Alkylation: The oxan-4-yl intermediate is then alkylated with 2-methylpropyl halide under basic conditions to form the 2-methyl-2-(oxan-4-yl)propyl intermediate.

    Amidation: The final step involves the reaction of the 2-methyl-2-(oxan-4-yl)propyl intermediate with prop-2-enoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

    Biological Research: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Methyl-2-(oxan-4-yl)propyl]prop-2-enamide: can be compared with other amide derivatives and oxan-4-yl containing compounds.

    Similar Compounds: N-[2-Methyl-2-(oxan-4-yl)propyl]acetamide, N-[2-Methyl-2-(oxan-4-yl)propyl]butanamide.

Uniqueness

    Structural Features: The presence of both the oxan-4-yl and prop-2-enamide groups in a single molecule provides unique reactivity and stability.

Properties

IUPAC Name

N-[2-methyl-2-(oxan-4-yl)propyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(14)13-9-12(2,3)10-5-7-15-8-6-10/h4,10H,1,5-9H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBZLDXFYVODQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C=C)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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